
dodoviscin H
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodoviscin H is a flavonoid compound found in the herbs of Dodonaea viscosa . It has a molecular formula of C26H30O7 and a molecular weight of 454.5 g/mol . It appears as a yellow powder .
Molecular Structure Analysis
Dodoviscin H has a complex molecular structure consistent with its molecular formula C26H30O7 . Unfortunately, the specific 3D structure information is not available in the retrieved resources.Physical And Chemical Properties Analysis
Dodoviscin H is a yellow powder with a molecular weight of 454.5 g/mol . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .Wissenschaftliche Forschungsanwendungen
Dodoviscin A and Melanogenesis : A study by (Yan et al., 2013) investigated Dodoviscin A, a natural product from Dodonaea viscosa, and its effects on melanin production in B16-F10 melanoma cells. The research found that Dodoviscin A significantly inhibited melanin biosynthesis and tyrosinase activity without affecting cell viability, suggesting potential cosmetic and therapeutic applications for pigmentation alteration.
Isoprenylated Flavonoid and Adipogenesis : Another study by (Zhang et al., 2012) on Dodonaea viscosa identified isoprenylated flavonol derivatives, named dodoviscins A-J, which promoted adipocyte differentiation in 3T3L1 cells. These compounds, including Dodoviscin A, enhanced the accumulation of lipid droplets and induced the expression of adipocyte-specific genes, indicating potential applications in studying adipogenesis.
Dodoviscin A as ERK2 Inhibitor : A study conducted by (Yang et al., 2022) identified Dodoviscin A as a potential inhibitor of extracellular signal-regulated protein kinase 2 (ERK2). This discovery was made through a multi-stage virtual screening process and in vitro biological validation, pointing towards potential therapeutic applications in diseases where ERK2 is implicated.
Antiviral Effects of Dodonaea viscosa : Research by (Zhao et al., 2021) on Dodonaea viscosa yielded dimeric clerodane diterpenoids, which exhibited antiviral effects against the human influenza A virus (H3N2) in vitro. This suggests the potential of constituents of Dodonaea viscosa, possibly including Dodoviscin H, in antiviral research.
Wirkmechanismus
Target of Action
Dodoviscin H is known to promote adipocyte differentiation, as characterized by increased triglyceride levels in 3T3L1 cells . Adipocytes are cells that primarily compose adipose tissue, specialized in storing energy as fat. Therefore, the primary target of Dodoviscin H is the adipocytes.
Mode of Action
It is known to promote adipocyte differentiation . Differentiation is a cellular process that involves the specialization of a cell for a specific function. In this case, Dodoviscin H promotes the transformation of pre-adipocytes (precursor cells) into mature adipocytes, which are capable of storing fat in the form of triglycerides.
Biochemical Pathways
The promotion of adipocyte differentiation suggests that it may influence pathways related to lipid metabolism and adipogenesis .
Pharmacokinetics
It is soluble in various organic solvents, suggesting it may have good bioavailability .
Result of Action
The primary result of Dodoviscin H’s action is the promotion of adipocyte differentiation, leading to increased levels of triglycerides in 3T3L1 cells . This suggests that Dodoviscin H could potentially be used in the treatment of conditions related to lipid metabolism or adipose tissue.
Action Environment
Like many other compounds, its stability, solubility, and bioavailability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
The safety data sheet for Dodoviscin H suggests that it should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is advised .
Eigenschaften
IUPAC Name |
5,7-dihydroxy-2-[4-hydroxy-3-(4-hydroxy-3-methylbutyl)-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-14(2)5-7-16-9-18(10-17(23(16)30)8-6-15(3)13-27)25-26(32-4)24(31)22-20(29)11-19(28)12-21(22)33-25/h5,9-12,15,27-30H,6-8,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJUDTARIJQVMAT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)CC=C(C)C)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methylimidazo[1,2-A]pyridin-2-amine](/img/structure/B596338.png)
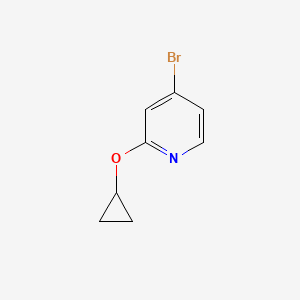
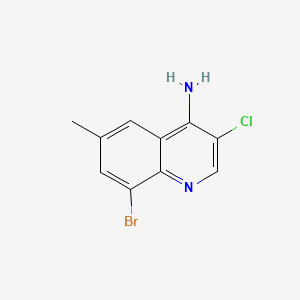
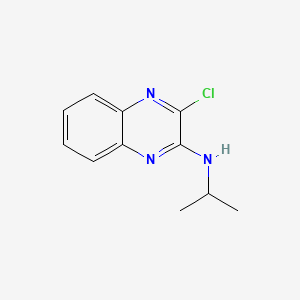
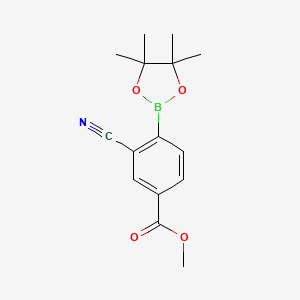
![3-Benzyl-3-azabicyclo[3.1.1]heptane-6-carboxylic acid hydrochloride](/img/structure/B596345.png)
![Methyl 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B596346.png)
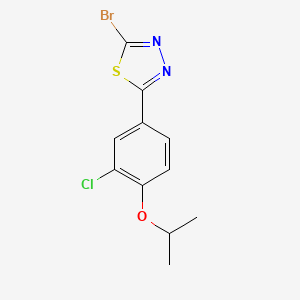

![4-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B596351.png)
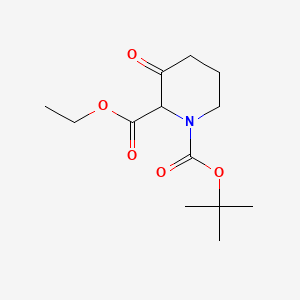
![5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596354.png)

![Ethyl (2-amino-1-(5-chlorobenzo[b]thiophen-3-yl)-2-oxoethyl)(methyl)phosphinate](/img/structure/B596359.png)